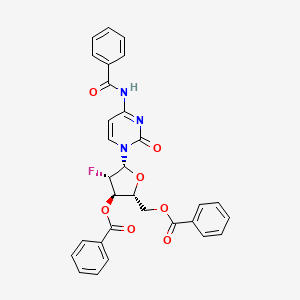
(2R,3R,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine is a synthetic nucleoside analog. It is characterized by the presence of benzoyl groups at the 3’ and 5’ positions, a benzoyl group at the N4 position, and a fluorine atom at the 2’ position of the arabinocytidine molecule. This compound is of significant interest due to its potential antiviral properties and its role in biomedical research.
Vorbereitungsmethoden
The synthesis of 3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions are protected using benzoyl chloride in the presence of a base such as pyridine.
Fluorination: The 2’ hydroxyl group is replaced with a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
N4-Benzoylation: The amino group at the N4 position is benzoylated using benzoyl chloride.
Deprotection: The final compound is obtained by deprotecting the intermediate compounds under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesizers for large-scale production.
Analyse Chemischer Reaktionen
3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom at the 2’ position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzoyl protecting groups can be hydrolyzed under acidic or basic conditions to yield the free nucleoside.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and thiols. Major products formed from these reactions include the deprotected nucleoside and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine has several scientific research applications:
Antiviral Research: It has shown efficacy against a range of viral infections, including HIV and hepatitis C, by inhibiting viral replication.
Biochemical Studies: The compound is used in studies of nucleoside analogs and their interactions with enzymes and other biomolecules.
Medicinal Chemistry: It serves as a lead compound for the development of new antiviral drugs and other therapeutic agents.
Wirkmechanismus
The antiviral activity of 3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine is primarily due to its ability to inhibit viral replicationThis mechanism involves the interruption of key enzymes necessary for viral proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other nucleoside analogs such as:
2’-Deoxy-2’-fluoroarabinocytidine: Lacks the benzoyl protecting groups but shares the fluorine substitution at the 2’ position.
N4-Benzoyl-2’-deoxy-2’-fluoroarabinocytidine: Similar structure but without the 3’ and 5’ benzoyl groups.
3’,5’-Di-O-Benzoyl-2’-deoxy-2’-fluoroarabinocytidine: Lacks the N4 benzoyl group.
The uniqueness of 3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine lies in its combination of benzoyl protection and fluorine substitution, which enhances its stability and efficacy as an antiviral agent.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24FN3O7/c31-24-25(41-29(37)21-14-8-3-9-15-21)22(18-39-28(36)20-12-6-2-7-13-20)40-27(24)34-17-16-23(33-30(34)38)32-26(35)19-10-4-1-5-11-19/h1-17,22,24-25,27H,18H2,(H,32,33,35,38)/t22-,24+,25-,27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIZOEMKWWGUGO-POHJQOBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24FN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














